Thallium(Iii) Acetate Hydrate

描述

Contextual Significance of Thallium(III) Chemistry in Modern Synthesis

Thallium, a post-transition metal, primarily exists in +1 and +3 oxidation states. wikipedia.org Thallium(III) compounds are notable for being strong oxidizing agents. wikipedia.orgoregonstate.edu In the realm of organic synthesis, thallium(III) salts like thallium(III) acetate (B1210297) and thallium(III) nitrate (B79036) are valuable reagents for various transformations involving aromatics, ketones, and olefins. wikipedia.org

The utility of thallium(III) reagents is extensive. They are employed in the oxidation of alkenes and alkynes, oxidation of conjugated dienes, and hydroxylation of double bonds. cookechem.com Furthermore, they facilitate the cleavage of cyclopropane (B1198618) rings, oxidation of enamines, and oxidative rearrangements. cookechem.com Their applications also extend to the bromination of aromatic compounds, oxidation of thiols, and formation of acyloxy carboxylic acids. cookechem.com

A key area of application for thallium(III) compounds is in oxidative rearrangements, such as those involving chalcones, and in the ring contraction of cyclic alkenes. researchgate.netthieme-connect.com They are also crucial for the oxidation of homoallylic alcohols, aromatic thallations, and oxidative couplings, including those with phenols. researchgate.netthieme-connect.com

Historical Development of Thallium(III) Reagents in Organic and Inorganic Chemistry

The discovery of thallium dates back to 1861 by William Crookes and Claude-Auguste Lamy, who identified it through its distinct green spectral line. wikipedia.org The first organothallium compound, diethylthallium chloride, was synthesized in 1870. wikipedia.org

Over the years, the application of thallium compounds in organic synthesis has grown significantly. Thallium(III) acetate, in particular, has been utilized for various synthetic transformations. cookechem.com The development of thallium(III) trifluoroacetate (B77799) as a potent electrophile for aromatic thallation marked a significant advancement, enabling the synthesis of arylthallium(III) derivatives. wikipedia.orgacs.org These intermediates readily react with various nucleophiles. wikipedia.org

The study of organothallium chemistry has revealed that organothallium(III) compounds are more numerous and stable than their organothallium(I) counterparts. wikipedia.org The synthesis of arylthallium dichlorides from thallium(III) chloride and aryl boronic acids further expanded the synthetic utility of these reagents. wikipedia.org

Scope and Research Trajectories of Thallium(III) Acetate Hydrate (B1144303)

Thallium(III) acetate hydrate serves as a key reagent and precursor in various research applications. It is used in the synthesis of other thallium-based compounds and as a catalyst in organic reactions. smolecule.commdpi.com

Synthesis and Characterization: this compound can be synthesized by reacting thallium(III) oxide with acetic acid. smolecule.comwikipedia.org The resulting product is a white, crystalline powder. cookechem.com Characterization of this compound is typically performed using techniques such as X-ray diffraction (XRD) to determine its crystal structure, infrared spectroscopy (IR) to identify functional groups, and nuclear magnetic resonance (NMR) to elucidate its molecular structure. smolecule.com

Crystal Structure: Anhydrous thallium(III) acetate crystallizes in the monoclinic system. wikipedia.org The monohydrate form also crystallizes in the monoclinic system with a space group of C2/c. wikipedia.org

Research Applications: The research applications of this compound are diverse. It is a crucial reagent in organic synthesis, particularly for the preparation of aryl derivatives. smolecule.com In microbiology, it has been used in selective culture media. smolecule.com Industrially, thallium compounds are important for producing infrared optical materials. smolecule.com

Recent research has explored its potential in other areas. For instance, studies have investigated its cytotoxic effects on cancer cells and its potential antimicrobial properties. smolecule.com It also serves as a starting material for synthesizing other thallium compounds with specific research-relevant properties. smolecule.com

Data on this compound:

| Property | Value | Source(s) |

| CAS Number | 62811-75-0 | smolecule.comlabsolu.castrem.com |

| Molecular Formula | C6H11O7Tl | smolecule.coma2bchem.com |

| Molecular Weight | 399.53 g/mol | smolecule.coma2bchem.com |

| Appearance | White crystalline solid | smolecule.comcymitquimica.com |

| Solubility | Moderately soluble in water; soluble in hot acetic acid and alcohols. | americanelements.comcookechem.com |

| Melting Point | 182 °C (decomposes) | cookechem.comsigmaaldrich.com |

属性

IUPAC Name |

diacetyloxythallanyl acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Tl/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTXITFTYPFDIU-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

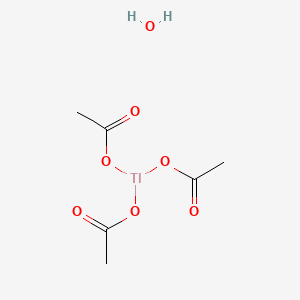

CC(=O)O[Tl](OC(=O)C)OC(=O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Tl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62811-75-0 | |

| Record name | Thallium(III) acetate sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thallium Iii Acetate Hydrate

Conventional Preparation Routes

The most established methods for synthesizing thallium(III) acetate (B1210297) involve the direct reaction of a thallium(III) source with acetic acid.

A primary and widely cited method for preparing thallium(III) acetate involves the reaction of thallium(III) oxide (Tl₂O₃) with concentrated acetic acid. smolecule.comwikipedia.org The process typically requires dissolving the oxide in approximately 80% aqueous acetic acid. smolecule.comwikipedia.org To facilitate the dissolution and reaction, the mixture is often heated to temperatures ranging from 60 to 80°C. smolecule.com This reaction leads to the formation of thallium(III) acetate in solution, which can then be isolated through crystallization. A slight excess of thallium(III) oxide may be used to ensure the complete consumption of acetic acid, with the resulting thallium(III) acetate being the primary product. psu.edu

Table 1: Typical Parameters for Synthesis from Thallium(III) Oxide

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Thallium Precursor | Thallium(III) Oxide (Tl₂O₃) | smolecule.comwikipedia.org |

| Reactant | Acetic Acid (CH₃COOH) | smolecule.comwikipedia.org |

| Acid Concentration | ~80% (aqueous) | smolecule.comwikipedia.org |

| Reaction Temperature | 60–90°C | smolecule.comsigmaaldrich.comresearchgate.net |

Following the reaction of thallium(III) oxide with acetic acid, the isolation of the product is achieved through crystallization. The specific form of the product, whether hydrated or anhydrous, can be controlled by the crystallization conditions. To obtain the crystalline product, the resulting solution is often treated with acetic anhydride (B1165640), which acts as a dehydrating agent. smolecule.comwikipedia.orgresearchgate.net This step is crucial for facilitating the formation of high-purity thallium(III) acetate monohydrate or the anhydrous salt. smolecule.com

The anhydrous and monohydrated forms of thallium(III) acetate both crystallize in the monoclinic system with the space group C2/c, but they have distinct unit cell dimensions. wikipedia.org The final product can be purified by recrystallization from acetic acid to ensure high purity. researchgate.net

Table 2: Crystallographic Data for Thallium(III) Acetate Forms

| Property | Thallium(III) Acetate Anhydrous | Thallium(III) Acetate Monohydrate | Source(s) |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | wikipedia.org |

| Space Group | C2/c | C2/c | wikipedia.org |

| a | 15.54 Å | 9.311 Å | wikipedia.org |

| b | 8.630 Å | 14.341 Å | wikipedia.org |

| c | 7.848 Å | 9.198 Å | wikipedia.org |

| β | 113.92° | 119.69° | wikipedia.org |

| Unit Cell Volume (V) | Not specified | 1067.0 ų | wikipedia.org |

| Density | 2.57 g/cm³ | 2.49 g/cm³ | wikipedia.org |

Oxidation Pathways to Thallium(III) Acetate

An alternative to using thallium(III) oxide is the oxidation of more readily available thallium(I) compounds. google.com This approach is central to processes where thallium is used catalytically and needs to be regenerated from its reduced Tl(I) state to the active Tl(III) state.

The oxidation of thallium(I) precursors, such as thallium(I) acetate or thallium(I) nitrate (B79036), provides a versatile route to thallium(III) acetate. google.comsemanticscholar.org These reactions are fundamental in various organic transformations where thallium(III) acts as an oxidant and is reduced to thallium(I). psu.edu The re-oxidation of the resulting thallium(I) salt is essential for making such processes economically viable. Various chemical and electrochemical methods have been developed for this purpose. For instance, thallium(I) acetate can be oxidized to thallium(III) acetate using suitable oxidizing agents in an appropriate solvent system. psu.edursc.org

Both chemical and electrolytic methods are effective for the oxidation of Tl(I) to Tl(III).

Chemical Oxidation: A range of chemical oxidants can be employed. Hydrogen peroxide has been used to oxidize thallium(I) to thallium(III) in both acidic and weakly alkaline solutions. google.comgoogle.com The efficiency of this conversion can be improved by continuously removing the thallium(III) product as it forms. google.com Other powerful oxidizing agents used in organic synthesis, such as lead tetraacetate, have also been shown to effect this transformation. psu.eduscispace.com In some applications, thallium(III) nitrate (TTN) is used as the oxidant, which can be generated from thallium(I) precursors. psu.edusemanticscholar.org

Electrolytic Oxidation: Electrochemical methods offer a "green" alternative for generating thallium(III) species. semanticscholar.org This can be achieved through the anodic oxidation of a thallium(I) salt solution. semanticscholar.orggoogle.com For example, a solution of thallium(I) acetate or thallium(I) nitrate can be electrolyzed to generate the corresponding thallium(III) species in situ. semanticscholar.org Studies have shown that the electrolysis of aqueous thallium(I) sulfate (B86663) can yield thallium(III) with conversions reaching approximately 73%. google.com The process involves the oxidation of Tl⁺ to Tl³⁺ at the anode. ubbcluj.ro The choice of counter-anion can influence the reaction's success; nitrate ions have been found to be more suitable than acetate ions in certain electrochemical setups. semanticscholar.org

Table 3: Summary of Oxidation Pathways from Thallium(I) to Thallium(III)

| Method | Oxidizing Agent/Process | Precursor Example | Key Details | Source(s) |

|---|---|---|---|---|

| Chemical | Hydrogen Peroxide (H₂O₂) | Thallium(I) Salt | Can be performed in acidic or weakly alkaline solutions. | google.comgoogle.com |

| Chemical | Lead Tetraacetate (LTA) | Thallium(I) Acetate | Used in organic synthesis for similar oxidative transformations. | psu.eduscispace.com |

| Chemical | Permanganate (KMnO₄) | Thallium(I) | Exhibits second-order kinetics under alkaline conditions. | acs.org |

| Electrolytic | Anodic Oxidation | Thallium(I) Sulfate | Conversion of ~73% with 52% current efficiency reported. | google.com |

| Electrolytic | In situ generation | Thallium(I) Acetate/Nitrate | Tl(III) species generated for immediate reaction with a substrate. | semanticscholar.org |

Purity and Stoichiometry Control in Synthesis

Achieving high purity and the correct stoichiometry is paramount in the synthesis of thallium(III) acetate hydrate (B1144303). A key challenge is preventing the partial reduction of the Tl³⁺ ion to Tl⁺, which can lead to contamination with thallium(I) byproducts. smolecule.com Maintaining an oxygen-rich atmosphere during the synthesis from thallium(III) oxide can help stabilize the +3 oxidation state and minimize this side reaction. smolecule.com

Control over stoichiometry is managed by the precise measurement of reactants. grafiati.com For instance, in the oxidation of ketones, the reaction is first order with respect to both the thallium(III) oxidant and the organic substrate, indicating the importance of their initial concentration ratio. ias.ac.in

Purification of the final product is typically achieved through recrystallization. researchgate.net Washing the crystals with cold solvents, such as cold acetic acid or acetone, helps remove residual reactants and impurities. smolecule.com Vacuum filtration is often employed to isolate the purified crystals. smolecule.com The purity and structure of the final compound are confirmed using analytical techniques like X-ray diffraction, which can verify the crystal structure and unit cell dimensions of the specific hydrate form. smolecule.comwikipedia.org

Advanced Applications in Organic Synthesis Mediated by Thallium Iii Acetate Hydrate

Oxidative Rearrangements

Thallium(III) acetate (B1210297) and its derivatives are potent oxidants that can induce molecular rearrangements, leading to the formation of valuable structural motifs. These reactions typically proceed through an initial oxythallation of a double bond or an enol ether, followed by the migration of an adjacent group.

Ketones: Alkyl Aryl Ketones, Cyclic Ketones, Flavanones, and Chalcones

The oxidative rearrangement of ketones mediated by thallium(III) salts provides a powerful tool for skeletal reorganization.

Alkyl Aryl Ketones: The oxidative rearrangement of alkyl aryl ketones using thallium(III) nitrate (B79036), a related thallium(III) salt, has been reported as an early method for the synthesis of α-arylalkanoic acid derivatives. researchgate.netumich.edu This transformation involves a 1,2-aryl shift. While newer methods often employ hypervalent iodine reagents, the reactivity pattern of thallium(III) compounds remains a benchmark in this area. researchgate.net

Cyclic Ketones: Thallium(III) reagents can effect oxidative rearrangements in cyclic ketones, often leading to ring expansion or contraction. wordalchemytranslation.com For instance, the oxidation of cyclic ketones can be a key step in the synthesis of functionalized carbocycles. The kinetics of the oxidation of cyclohexanone (B45756) by thallium(III) in an acid perchlorate (B79767) medium has been studied, providing insights into the reaction mechanism which does not involve rate-controlling enolization.

Flavanones: The oxidative rearrangement of flavanones to isoflavones is a well-established application of thallium(III) salts. Thallium(III) p-tosylate (TTS), prepared in situ from thallium(III) acetate (TTA), is an effective reagent for this transformation. The nature of the substituents on the 2-aryl ring of the flavanone (B1672756) plays a crucial role in the reaction outcome. Electron-donating groups on the migrating aryl ring generally favor the rearrangement to isoflavones. In contrast, the presence of electron-withdrawing groups can significantly reduce the migratory aptitude of the aryl group, leading to the formation of dehydrogenated products (flavones) as the major products. However, the use of thallium(III) perchlorate has been shown to promote the rearrangement even with electron-withdrawing groups, yielding isoflavones as the major products. The reaction of flavanone with thallium(III) nitrate in trimethyl orthoformate can also lead to ring contraction products, forming 2,3-dihydrobenzo[b]furan derivatives. scispace.comresearchgate.net

| Starting Material | Reagent | Product(s) | Key Observation |

| 2-(β-naphthyl) chromanones | TTA in refluxing acetic acid | 2-(β-naphthyl) chromones (dehydrogenated) | Dehydrogenation is favored. |

| 2-(β-naphthyl) chromanones | TTS | 3-(β-naphthyl) chromones (rearranged) | Rearrangement is favored. |

| 2-(α-naphthyl) chromanones | TTA in refluxing acetic acid | Mixture of 2-(α-naphthyl) chromones and 3-(α-naphthyl) chromones (1:1) | Dehydrogenation and rearrangement are competitive. |

| Flavanone with electron-withdrawing group on 2-aryl ring | TTS | Dehydrogenated product (major), Rearranged product (minor) | Reduced migratory aptitude of the aryl group. |

| Flavanone with electron-withdrawing group on 2-aryl ring | Thallium(III) perchlorate | Rearranged product (>90%) | Enhanced rearrangement efficiency. |

Chalcones: The oxidative cyclization and rearrangement of 2'-hydroxychalcones with thallium(III) nitrate is a versatile method for the synthesis of both isoflavones and aurones. nih.govnih.gov The product distribution is highly dependent on the electronic nature of the substituents on the B-ring of the chalcone. nih.govnih.gov Strong electron-donating groups (e.g., OH, OCH₃) exclusively lead to the formation of isoflavones. nih.gov Chalcones with weakly electron-donating groups yield a mixture of isoflavones and aurones. nih.gov Conversely, chalcones bearing hydrogen or electron-withdrawing substituents (e.g., Cl, CHO, COOCH₃, NO₂) predominantly form aurones. nih.gov

| Chalcone B-ring Substituent | Product(s) |

| Strong electron-donating (OH, OCH₃) | Isoflavones |

| Weak electron-donating (CH₂CH₃) | Isoflavone and Aurone (~1:1) |

| Hydrogen or electron-withdrawing (Cl, CHO, COOCH₃, NO₂) | Aurones |

Alkenes: Mechanistic Considerations and Product Selectivity

The oxidative rearrangement of alkenes by thallium(III) acetate generally proceeds via an initial oxythallation step, forming an organothallium intermediate. Subsequent heterolysis of the carbon-thallium bond, often assisted by the solvent, generates a carbocationic species that can undergo rearrangement (e.g., hydride or alkyl shift) to a more stable carbocation before the final product is formed. The selectivity of the reaction is influenced by the stability of the intermediate carbocations and the migratory aptitude of the neighboring groups.

Oxidative Cyclization Reactions

Thallium(III) acetate hydrate (B1144303) is also a valuable reagent for promoting oxidative cyclization reactions, enabling the construction of various heterocyclic systems.

Alkenols and Carboxylic Acids

The intramolecular reaction of hydroxyl or carboxyl groups with an alkene functionality can be initiated by thallium(III) acetate. This process involves the activation of the double bond by the thallium(III) salt, followed by nucleophilic attack by the tethered oxygen-containing functional group.

Intramolecular Carbon-Carbon Bond Formation

While less common than heteroatom-involved cyclizations, thallium(III) acetate can mediate intramolecular carbon-carbon bond-forming reactions. These transformations are synthetically valuable for the construction of carbocyclic frameworks.

Aromatic Thallation Reactions

Aromatic thallation is a powerful method for the direct functionalization of aromatic rings. Thallium(III) acetate is a commonly used reagent for this electrophilic aromatic substitution reaction. The resulting arylthallium compounds are versatile intermediates that can be transformed into a variety of other functional groups by reaction with different electrophiles. This two-step sequence allows for regioselective substitution patterns that are often difficult to achieve by direct electrophilic substitution.

Regioselectivity and Substrate Scope

The regioselectivity of reactions mediated by thallium(III) acetate hydrate is a critical aspect of its synthetic utility, particularly in the context of oxythallation and heterocyclization reactions. The outcome of these reactions is heavily influenced by the structure of the substrate and the nature of the participating nucleophiles.

In the oxythallation of alkenes, the regioselectivity is governed by the stability of the intermediate organothallium adduct. For terminal alkenes, the thallium species typically adds to the less substituted carbon, leading to the formation of a more stable carbocationic intermediate at the more substituted position. This regioselectivity can be exploited in subsequent reactions to introduce functionalities at specific positions.

The substrate scope of this compound is broad, encompassing a variety of unsaturated compounds. It is effective in the oxidation of both terminal and internal alkenes, as well as alkynes. Furthermore, its utility extends to the synthesis of heterocyclic compounds through intramolecular cyclization reactions. The nature of the internal nucleophile plays a significant role in determining the course of these cyclizations. For instance, the reaction of homoallylic alcohols with thallium(III) acetate can lead to different products depending on the solvent and the specific thallium(III) salt used.

A notable application of thallium(III) acetate is in the intramolecular oxidative cyclization of arenecarbaldehyde 4-methylquinolin-2-yl hydrazones. This reaction proceeds in high yield to afford 3-aryl-9-methyl-1,2,4-triazolo[4,3-a]quinolines, demonstrating the reagent's efficacy in constructing complex heterocyclic systems.

| Substrate Type | Reaction | Key Feature |

| Alkenes | Oxythallation | Regioselective addition |

| Alkynes | Oxythallation | Formation of ketone precursors |

| Unsaturated Alcohols/Amines | Heterocyclization | Intramolecular cyclization |

| Hydrazones | Oxidative Cyclization | Formation of triazoloquinolines |

Electrophilic C-H Alkenylation via Pd(II)/Tl(III) Systems

The combination of palladium(II) and thallium(III) acetate constitutes a powerful catalytic system for the electrophilic carbon-hydrogen (C-H) alkenylation of aromatic and heteroaromatic compounds. In these reactions, thallium(III) acetate is believed to play a crucial role as an oxidant to regenerate the active Pd(II) catalyst, and potentially to facilitate the C-H activation step.

The mechanism of these reactions is thought to involve the formation of a palladacycle intermediate through an electrophilic C-H activation process directed by a coordinating group on the substrate. The resulting Pd(II)-carbon bond then undergoes insertion of an alkene, followed by β-hydride elimination to afford the alkenylated product and a Pd(0) species. The thallium(III) acetate then reoxidizes the Pd(0) back to the active Pd(II) state, completing the catalytic cycle. The acetate anion can also act as a base to facilitate the C-H cleavage step.

This methodology has been applied to a variety of substrates, including anilides and other directing group-containing aromatics. The use of a Pd(II)/Tl(III) system allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The development of ligand-assisted Pd-catalyzed C-H alkenylation of aliphatic amines further highlights the versatility of such catalytic systems.

| Component | Proposed Role |

| Palladium(II) | Active catalyst for C-H activation and C-C bond formation |

| Thallium(III) Acetate | Oxidant for regeneration of Pd(II) catalyst; may assist in C-H activation |

| Substrate | Contains a directing group for regioselective C-H activation |

| Alkene | Coupling partner for alkenylation |

Oxidative Coupling Reactions

This compound is an effective reagent for promoting oxidative coupling reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful in the synthesis of complex molecules, including natural products and polymers.

Phenolic and Non-Phenolic Substrates

In the presence of thallium(III) acetate, phenolic substrates can undergo oxidative coupling to form a variety of products, including biphenols and diaryl ethers. The reaction proceeds through the formation of phenoxy radicals, which can then couple in different ways (ortho-ortho, para-para, ortho-para, etc.) to yield a range of dimeric products. The regioselectivity of the coupling can often be controlled by the reaction conditions and the substitution pattern of the phenol. Thallium(III) trifluoroacetate (B77799) has been noted as an effective oxidant for the intramolecular oxidative coupling of diphenolic, monophenolic, and nonphenolic 1,3-diarylpropanes.

The oxidative coupling of non-phenolic substrates is also facilitated by thallium(III) acetate. For instance, electron-rich aromatic compounds can be coupled to form biaryls. The mechanism is believed to involve a single-electron transfer (SET) process, generating radical cations that then dimerize. Laccase, an enzyme, can oxidize non-phenolic substrates in the presence of appropriate mediator compounds, which are oxidized by the enzyme and subsequently oxidize the substrate.

Disulfide Bond Formation

Thallium(III) acetate and its trifluoroacetate analogue are potent oxidants for the formation of disulfide bonds from thiols. This transformation is of significant importance in peptide and protein chemistry, where disulfide bridges play a crucial role in determining the tertiary structure and biological activity of these macromolecules. nih.gov

The reaction involves the oxidation of two thiol groups to form a disulfide linkage. Thallium(III) trifluoroacetate, a mild oxidant with a soft acid character, has been shown to cleave various S-protecting groups of cysteine in trifluoroacetic acid, leading to the spontaneous formation of a cystine disulfide bond. nih.gov This method provides a direct route to disulfide-containing peptides from their S-protected precursors. nih.gov While effective, a major drawback of this reagent is its high toxicity and the difficulty in removing thallium from sulfur-containing peptides due to its high affinity for sulfur. google.com

Oxidation of Nitrogen-Containing Compounds

This compound is a valuable reagent for the oxidation of various nitrogen-containing compounds, leading to a range of synthetically useful products.

Indoles: Monomeric and Dimeric Products, Indolenine Intermediates

The oxidation of indoles with thallium(III) acetate can yield a variety of products depending on the reaction conditions and the substitution pattern of the indole (B1671886). The reaction can lead to both monomeric and dimeric products.

The oxidation of 3-substituted indoles can lead to the formation of 3-hydroxyoxindoles through an oxidative dearomatization process. In some cases, the reaction proceeds through an alkylideneindolenine intermediate, which is formed by the elimination of a suitable leaving group from a 3-substituted indole. This reactive intermediate can then be trapped by nucleophiles to afford a variety of functionalized indole derivatives.

The dimerization of indoles can also be promoted by oxidizing agents. For example, the acid-catalyzed dimerization of indole can lead to 2,3-dihydro-1H,1'H-2,3'-biindole. nih.gov While not specifically detailing the use of thallium(III) acetate, palladium-catalyzed oxidative dimerization of N-protected and free indole derivatives has been demonstrated to produce 3,3'-biindoles.

The formation of indolenine intermediates is a key aspect of indole chemistry. These intermediates can be generated through various methods and serve as precursors to a range of more complex indole-containing structures.

| Indole Substrate | Product Type | Key Intermediate |

| 3-Substituted Indoles | 3-Hydroxyoxindoles | - |

| 3-Substituted Indoles | Functionalized Indoles | Alkylideneindolenine |

| Unsubstituted/N-Protected Indoles | Dimeric Indoles (e.g., 3,3'-biindoles) | - |

Cleavage of Hydrazino Moieties

Thallium(III) acetate has been effectively employed for the cleavage of the hydrazino moiety. This transformation is particularly useful in synthetic sequences where a hydrazino group is used as a protecting or directing group and needs to be removed at a later stage. The reaction proceeds efficiently under the influence of the thallium(III) salt, leading to the desired product. For instance, studies have demonstrated the successful cleavage of hydrazino groups in various substrates, highlighting the utility of thallium(III)-induced methods in organic synthesis. acs.orglookchem.com

Functional Group Transformations

This compound facilitates a variety of functional group transformations, making it a valuable tool for organic chemists. Its applications in this domain are diverse, ranging from the oxidation of unsaturated hydrocarbons to the acylation of heteroatom-containing functional groups and the deprotection of sulfur-containing moieties.

The oxidation of olefins using thallium(III) acetate is a well-established method for the introduction of oxygen-containing functional groups. The reaction typically proceeds through an oxythallation mechanism, where the thallium(III) species adds across the double bond. The resulting organothallium intermediate can then undergo further reactions, such as solvolysis or rearrangement, to yield a variety of products including glycols, aldehydes, ketones, and esters. The outcome of the reaction is often influenced by the reaction conditions and the structure of the olefin. For example, the oxidation of certain olefins by thallium(III) acetate can lead to the formation of coumaran derivatives through intramolecular cyclization.

Thallium(III) salts are known to catalyze the conversion of terminal acetylenes into ketones. electronicsandbooks.com This transformation is believed to proceed via an oxythallation pathway, where an intermediate oxythallation adduct is formed. electronicsandbooks.comrsc.org While these intermediates were not always isolated in early studies, research has shown that the reaction of terminal acetylenes with thallium(III) acetate can yield stable oxythallation adducts. electronicsandbooks.comrsc.org These adducts can then be converted into the corresponding ketones upon heating, confirming their role as intermediates in the catalytic hydration of terminal acetylenes. electronicsandbooks.comrsc.org

| Reactant (Terminal Acetylene) | Product (Ketone) |

| Phenylacetylene | Acetophenone (B1666503) |

| 1-Hexyne | 2-Hexanone |

| 1-Octyne | 2-Octanone |

Table 1. Examples of Ketones Formed from Terminal Acetylenes via Thallium(III) Acetate Catalysis.

The reaction of internal acetylenes with thallium(III) salts can lead to the formation of 1,2-diketones. This oxidative transformation provides a direct route to this important class of compounds. The reaction conditions can be tuned to favor the formation of the diketone. Furthermore, depending on the substrate and reaction conditions, other products such as epoxides can also be obtained from the oxidation of alkynes.

While thallium(III) chloride is more commonly cited as a catalyst for acylation reactions, the principle of using thallium(III) salts to promote the addition of acyl groups is relevant. thieme-connect.deresearchgate.net These reactions typically involve the use of an acylating agent, such as acetic anhydride (B1165640), to convert alcohols, phenols, and thiols into their corresponding acetate esters and thioesters. organic-chemistry.orgnih.govmdpi.com This transformation is a fundamental method for the protection of hydroxyl and thiol groups in multi-step syntheses. Similarly, aldehydes can undergo geminal diacylation under these conditions. thieme-connect.deresearchgate.net

| Substrate | Acylating Agent | Product |

| Alcohol (R-OH) | Acetic Anhydride | Acetate Ester (R-OAc) |

| Phenol (Ar-OH) | Acetic Anhydride | Phenyl Acetate (Ar-OAc) |

| Thiol (R-SH) | Acetic Anhydride | Thioacetate (R-SAc) |

| Aldehyde (R-CHO) | Acetic Anhydride | Geminal Diacetate (R-CH(OAc)₂) |

Table 2. General Acylation Reactions Promoted by Thallium(III) Salts.

Thioacetals and thioketals are important protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. researchgate.net However, their removal can sometimes be challenging. Thallium(III) salts have been shown to be effective reagents for the deprotection of thioketals, regenerating the parent carbonyl compound. tandfonline.com For instance, thallium(III) nitrate has been used for the facile hydrolysis of both cyclic and acyclic S,S-acetals. sci-hub.se This method is often mild and can be compatible with other sensitive functional groups within the molecule.

Ring Contraction and Expansion Reactions

Thallium(III) acetate and its related salts have proven to be effective reagents in mediating significant molecular rearrangements, particularly ring contraction reactions. These transformations are valuable in organic synthesis for accessing strained or otherwise difficult-to-prepare cyclic systems from more readily available starting materials. The oxidative nature of the thallium(III) center is key to initiating these rearrangements.

Cyclic Ketones

The oxidative rearrangement of cyclic ketones using thallium(III) salts represents a powerful method for achieving ring contraction. Thallium(III) nitrate (TTN), a related salt, is particularly effective in promoting the ring contraction of alkylcyclohexanones to yield cyclopentanecarboxylic acids. etsu.edu This transformation proceeds via an oxidative rearrangement mechanism.

A notable application is the TTN-mediated ring contraction of trans-fused 10-methyl-2-decalones, which provides a stereocontrolled, single-step route to the trans-hydrindane (B1202327) system. sci-hub.se For instance, the reaction of trans-10-methyl-2-decalone with TTN results in the formation of a single ring-contracted carboxylic acid in high yield. sci-hub.se The diastereoselectivity of this reaction is high and consistent with the proposed mechanism involving an attack of the thallinium ion, leading to an oxythallated adduct that rearranges. sci-hub.se The reaction is sensitive to the substitution pattern on the decalone ring; for example, the presence of a methyl group at the α-position can significantly lower the yield of the ring-contracted product. sci-hub.se

Below is a table summarizing the ring contraction of various trans-2-decalones mediated by Thallium(III) nitrate.

| Entry | Substrate | Product | Yield (%) |

| 1 | trans-10-Methyl-2-decalone | (1R,7aS)-1-Methyl-2-oxodecahydro-1H-indene-5-carboxylic acid | 93 |

| 2 | 4β,10β-Dimethyl-trans-2-decalone | (1R,3aR,4R,7aS)-1,4-Dimethyl-2-oxodecahydro-1H-indene-5-carboxylic acid | 90 |

| 3 | 3,3,10β-Trimethyl-trans-2-decalone | (1R,7R,7aS)-1,7,7-Trimethyl-2-oxodecahydro-1H-indene-5-carboxylic acid | 93 |

| 4 | 1α,10β-Dimethyl-trans-2-decalone | (2S,3aR,7aS)-2,3a-Dimethyloctahydro-1H-indene-1-carboxylic acid | 20 |

Indane Synthesis via Ring Contraction

The synthesis of the indane framework, a core structure in various natural products and biologically active molecules, can be efficiently achieved through thallium(III)-mediated ring contraction reactions. One key approach involves the rearrangement of 1,2-dihydronaphthalene (B1214177) derivatives. A comparative study has shown that Thallium(III) nitrate trihydrate (TTN·3H₂O) is highly effective for this transformation. rsc.orgresearchgate.net When a series of protected 1,2-dihydronaphthalenes were treated with TTN in trimethyl orthoformate (TMOF), the corresponding ring-contracted indane products were obtained in yields ranging from 61% to 88%. rsc.orgresearchgate.net This method provides a valuable route to functionalized trans-1,3-disubstituted indanes, which can be challenging to synthesize via other methods. researchgate.net

Another pathway to indanes involves the oxidation of specific tertiary homoallylic alcohols with thallium(III) salts. researchgate.net For example, the treatment of tertiary alcohols lacking an allylic methyl group with Thallium(III) nitrate can lead to the formation of indanes through a ring contraction process. researchgate.net The oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with Thallium(III) acetate (TTA) in aqueous acetic acid also yields an indane derivative in good yield. researchgate.net

The table below presents data on the synthesis of indanes via Thallium(III)-mediated ring contraction.

| Substrate | Thallium(III) Reagent | Solvent | Product | Yield (%) |

| Protected 1,2-dihydronaphthalenes | TTN·3H₂O | Trimethyl orthoformate | Functionalized indanes | 61-88 |

| 2-(3,4-dihydronaphthalen-1-yl)-ethanol | TTA | Aqueous Acetic Acid | 1-Formyl-2,3-dihydro-1H-indene | Good to Moderate |

Catalytic Roles of Thallium Iii Acetate Hydrate in Chemical Transformations

Homogeneous Catalysis

As a homogeneous catalyst, thallium(III) acetate (B1210297) is employed in numerous organic reactions. Its salts are capable of mediating a wide array of transformations, including oxidative rearrangements, cyclization reactions, and aromatic thallations. rsc.org

Thallium(III)-Based Catalytic Systems in Organic Synthesis

Thallium(III) acetate is a key reagent for various oxidative transformations in organic synthesis. wikipedia.org It facilitates reactions such as the oxidation of alkenes and alkynes, hydroxylation of double bonds, cleavage of cyclopropane (B1198618) rings, and oxidative cyclizations. researchgate.net Its utility is highlighted in the oxidative rearrangement of chalcones and the ring contraction of cyclic alkenes. researchgate.net Furthermore, thallium(III) salts can be used for electrophilic aromatic bromination when combined with bromine. acs.org

A notable application is in the oxidation of substituted indoles, where the reaction products depend on the substituents of the substrate. This can lead to monomeric or dimeric oxidation products and even novel oxidative dimerization to form indolo[3,2-b]carbazoles. researchgate.net Mechanistic proposals suggest these reactions proceed via an unstable, non-isolable 3-thallated-indolenine derivative. researchgate.net

α-Aminonitrile Production and Acylation Reactions

Thallium(III) salts, including the acetate and chloride forms, have proven to be effective catalysts in the synthesis of α-aminonitriles. rsc.org This transformation, often a variant of the Strecker reaction, typically involves the three-component condensation of an aldehyde, an amine, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). rsc.orgmdpi.comnih.gov The catalytic role of the thallium(III) compound facilitates the formation of these valuable synthetic intermediates, which are precursors to α-amino acids. rsc.orgmdpi.com

In addition to nitrile synthesis, thallium(III) compounds catalyze acylation reactions. For instance, thallium(III) chloride tetrahydrate can catalyze the acylation of alcohols, phenols, thiols, and the geminal diacylation of aldehydes using acetic anhydride (B1165640) under mild conditions, producing the corresponding acetates in high yields. rsc.org Thallium(I) salts of phenols and carboxylic acids also react readily with acyl halides to form esters. acs.org

| Substrate Type | Catalyst | Reagent | Product | Yield |

|---|---|---|---|---|

| Alcohols and Thiols | 1 mol% Thallium(III) chloride tetrahydrate | Acetic anhydride | Acetates | Excellent |

| Aldehydes | 1 mol% Thallium(III) chloride tetrahydrate | Acetic anhydride | Geminal diacetates | Good to Excellent |

Synergistic Catalysis

Thallium(III) acetate hydrate (B1144303) also plays a crucial role as a co-catalyst, particularly in conjunction with palladium(II) catalysts, to enable challenging C-H activation reactions.

Palladium(II)/Thallium(III) Co-catalysis in C-H Activation

Palladium-catalyzed C-H activation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govresearchgate.net Many of these catalytic cycles require an oxidant to regenerate the active Pd(II) species from the Pd(0) intermediate formed after reductive elimination. nih.govmdpi.com Thallium(III) acetate serves as an effective oxidant in these systems.

The synergistic action of a Pd(II)/Thallium(III) system has been shown to enable the efficient C-H alkenylation of various nitrogen-containing heteroaromatics with high regioselectivity. researchgate.net Mechanistic studies suggest that these reactions may proceed through an initial electrophilic thallation of the heteroarene, followed by a palladium-catalyzed Heck-type reaction. researchgate.net

Mechanistic Aspects of Co-catalytic Cycles

The general catalytic cycle for many palladium-catalyzed C-H functionalization reactions involves a Pd(II)/Pd(0) redox couple. youtube.com The cycle can be broadly described in three key steps:

C-H Activation: A Pd(II) salt reacts with a substrate, often guided by a directing group, to cleave a C-H bond and form a cyclopalladated intermediate.

Functionalization/Reductive Elimination: The palladacycle reacts with a coupling partner. The desired product is then formed via reductive elimination, which reduces the palladium center from Pd(II) to Pd(0). youtube.com

Oxidation: The resulting Pd(0) species is catalytically inactive for the initial C-H activation step and must be re-oxidized to Pd(II) to restart the cycle.

Thallium(III) acetate plays its crucial role in the final oxidation step. It acts as a terminal oxidant, accepting electrons from the Pd(0) species to regenerate the active Pd(II) catalyst. In this process, Thallium(III) is reduced to Thallium(I).

Pd(0) + Tl(OAc)₃ → Pd(OAc)₂ + TlOAc

Applications in Polymerization Chemistry

The role of thallium(III) acetate hydrate in polymerization is less documented than that of its thallium(I) counterpart. However, thallium compounds have been explored as catalysts in polymerization processes. For instance, thallium(I) acetate and thallium(I) carbonate have been used to produce polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org This process involves an initial transesterification of dimethyl terephthalate with ethylene (B1197577) glycol, followed by polymerization. The use of these thallium compounds as catalysts is reported to improve the thermal stability and photochemical resistance of the resulting polymer. rsc.org

Additionally, research into thallium(III) ion-imprinted polymers (IIPs) has been conducted. nih.gov In this context, a ternary complex of thallium(III) ions is used as a template around which a polymer is synthesized. While not a catalytic application in the traditional sense of chain propagation, it demonstrates the interaction of thallium(III) with polymer matrices for applications in separation and preconcentration. nih.gov

Due to the highly specific nature of the query regarding the catalytic role of this compound in the production of Polyethylene Terephthalate (PET), no direct research findings or data were available in the public domain to construct the requested article. While searches were conducted on the general synthesis of PET and various catalytic processes involved, none of the available resources detailed the use of this compound for this specific application.

Therefore, it is not possible to generate the article with the specified outline and content inclusions, as no information was found on the "Role in Polyethylene Terephthalate Production" for this compound. Further research or access to specialized chemical databases would be required to determine if this compound has any catalytic activity in PET synthesis.

Mechanistic and Kinetic Investigations

Reaction Mechanisms of Thallium(III)-Mediated Oxidations

The oxidation of various organic substrates by Thallium(III) acetate (B1210297) proceeds through multi-step mechanisms, which have been the subject of detailed investigation. These pathways are characterized by the electrophilic interaction of the thallium reagent with the substrate, the formation of organothallium intermediates, and subsequent transformation into final products.

Thallium(III) compounds, including Thallium(III) acetate, are potent electrophiles due to the electron-deficient nature of the Tl(III) center. wikipedia.orgyoutube.com This inherent electrophilicity drives their reactions with electron-rich organic molecules such as alkenes, alkynes, and aromatic compounds. wikipedia.orgacs.org The reactivity of the thallium species can be modulated by the ligands attached to the metal center. In aqueous acetic acid, for example, various species such as Tl(OAc)₃ and Tl(OAc)₂⁺ exist in equilibrium. bohrium.com Although Tl(OAc)₂⁺ is considered the most significant reactant across a wide range of acetate concentrations, its reactivity is comparable to the strongly solvated Tl³⁺ ion. bohrium.com The replacement of acetate ligands with more electron-withdrawing groups, such as trifluoroacetate (B77799), further enhances the electrophilic character of the reagent. wikipedia.org Conversely, the presence of ions like chloride can lead to the formation of less electrophilic species, for instance, Tl(OAc)₂Cl, which results in a marked decrease in the reaction rate. ias.ac.inias.ac.in This electrophilic attack is the initial and often rate-determining step in many thallium(III)-mediated oxidations.

A key mechanistic feature of thallium(III)-mediated oxidations of unsaturated compounds is the formation of an oxythallation adduct. rsc.orgelectronicsandbooks.com This process involves the addition of the electrophilic thallium(III) species and a nucleophile (typically the solvent) across a double or triple bond. bohrium.com For instance, the reaction of terminal acetylenes with Thallium(III) acetate can yield stable oxythallation adducts, which are considered intermediates in the catalytic conversion of acetylenes to ketones. rsc.orgelectronicsandbooks.com

The stereochemistry of the addition can vary depending on the substrate. The treatment of strained olefins like norbornene and its derivatives with Thallium(III) acetate in methanol (B129727) results exclusively in cis-exo-acetoxythallation adducts. bohrium.comkisti.re.kr In other cases, such as the reaction with certain unsaturated carboxylic acids, a trans-oxythallation can occur, leading to lactonization. bohrium.com These organothallium intermediates are pivotal, as their subsequent decomposition dictates the structure of the final oxidation products. electronicsandbooks.com

Following the initial oxythallation, the weak carbon-thallium (C-Tl) bond in the intermediate can undergo heterolytic cleavage. slideshare.net This cleavage generates a carbocation, which is a common pathway in thallium(III)-mediated reactions. youtube.comyoutube.comnih.govuomustansiriyah.edu.iq The formation of this electron-deficient carbon center opens up possibilities for various molecular rearrangements. acs.org

A significant application of this pathway is the oxidative rearrangement of cyclic and acyclic alkenes. researchgate.net For example, cycloalkenes can undergo oxidative rearrangement with Thallium(III) nitrate (B79036), leading to ring-contracted products like aldehydes or ketones. slideshare.netacs.org This transformation is believed to proceed through an oxythallation adduct, which then rearranges with concomitant reduction of Tl(III) to Tl(I). The propensity for rearrangement is a hallmark of these reactions and has been exploited synthetically to construct complex molecular frameworks, such as indane derivatives from naphthalene (B1677914) precursors. researchgate.netmdpi.com The oxidation of secondary alcohols with Tl(III) acetate also points to the formation of an electron-deficient carbon atom in the transition state, consistent with a mechanism involving hydride ion loss to form a carbocation-like species. ias.ac.in

Kinetic Studies of Oxidation Reactions

Kinetic investigations provide quantitative insight into reaction rates and the factors that influence them, further elucidating the reaction mechanism. Studies on Thallium(III) acetate oxidations have focused on determining rate laws, reaction orders, and the effects of the reaction environment.

Rate = k[Substrate][Tl(III)] ias.ac.inlibretexts.orgmasterorganicchemistry.com

In some cases, the reaction order can be more complex. The oxidation of olefins in aqueous acetic acid is first-order in the thallic ion. bohrium.com The oxidation of certain 1,3-diketones by thallium(III) perchlorate (B79767) has been reported to be zero-order in the oxidant and first-order in the substrate. researchgate.net These variations in reaction orders highlight the complexity of the mechanisms and the potential for different rate-determining steps depending on the substrate and conditions. libretexts.orgyoutube.com

| Substrate | Order in Substrate | Order in Tl(III) | Overall Order | Solvent System | Reference |

|---|---|---|---|---|---|

| Acetophenone (B1666503) | 1 | 1 | 2 | 95% aq. Acetic Acid | ias.ac.in |

| α-Phenyl Ethyl Alcohol | 1 | 1 | 2 | 50% aq. Acetic Acid / H₂SO₄ | ias.ac.in |

| Olefins (e.g., Ethylene) | - | 1 | - | Aqueous Acetic Acid | bohrium.com |

| Uric Acid | 1 | 1 | 2 | Acetate Buffers | bohrium.com |

| Cyclohexene | - | - | - | Glacial Acetic Acid | bohrium.com |

The solvent plays a crucial role in Thallium(III)-mediated oxidations, not only by providing the reaction medium but also by potentially participating as a nucleophile. capes.gov.br In the oxythallation of alkenes, the solvent can be incorporated into the product, as seen in reactions conducted in diols or methanol. bohrium.comslideshare.net The polarity of the solvent can also influence reaction rates by stabilizing or destabilizing charged intermediates and transition states.

Ligands bound to the thallium center have a profound effect on the oxidant's reactivity. The addition of salts containing coordinating anions can significantly alter the rate of oxidation. For instance, the addition of sodium chloride to the Tl(III) acetate oxidation of acetophenones or secondary alcohols markedly retards the reaction. ias.ac.inias.ac.in This is attributed to the formation of less electrophilic and therefore less reactive chloro-thallium(III) species. ias.ac.in Similarly, added sodium acetate also decreases the rate of oxidation. ias.ac.in In contrast, the rate of oxidation of acetophenone increases with increasing concentrations of perchloric acid, which suggests that the replacement of acetate ligands by perchlorate leads to more polar and reactive thallium species. ias.ac.in

| Reaction | Solvent/Ligand Variation | Effect on Rate | Reason | Reference |

|---|---|---|---|---|

| Oxidation of Acetophenone | Addition of NaCl | Decreased | Formation of less electrophilic Tl(OAc)₂Cl | ias.ac.in |

| Oxidation of α-Phenyl Ethyl Alcohol | Addition of NaCl | Decreased | Formation of less reactive chloro-complexes | ias.ac.in |

| Oxidation of Acetophenone | Addition of NaOAc | Decreased | Formation of less reactive acetate complexes | ias.ac.in |

| Oxidation of Acetophenone | Increased [HClO₄] | Increased | Formation of more polar/reactive Tl(III) species | ias.ac.in |

| Oxidation of Alkenols | Varying internal nucleophile (e.g., OH vs. OAc) | Alters reaction pathway (cyclization vs. solvolysis) | Strength of internal nucleophile participation | capes.gov.br |

of Ligand Exchange Dynamics in Thallium(III) Complexes

The lability of ligands in Thallium(III) complexes is a critical aspect of their chemistry, influencing their reactivity and the formation of various species in solution.

Spectroscopic Monitoring of Exchange Processes

The study of ligand exchange in Thallium(III) complexes heavily relies on spectroscopic techniques that can monitor the changes in the coordination sphere of the thallium ion in real-time. Techniques such as UV-Vis absorption, luminescence, and X-ray absorption spectroscopy (XAS) are instrumental in elucidating these dynamic processes. researchgate.net For instance, changes in the UV-Vis spectrum can indicate the displacement of one ligand by another, as the electronic environment of the Thallium(III) center is altered. researchgate.net Time-resolved spectroscopy, particularly using laser-pump/x-ray-probe methods, has been pivotal in observing short-lived intermediate species during ligand exchange reactions, providing insights into the reaction mechanism on picosecond and femtosecond timescales. morressier.com While much of this advanced work has focused on other transition metals, the principles are directly applicable to studying Thallium(III) systems. morressier.com For example, X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide precise information on the coordination number and bond distances around the thallium center, confirming the substitution of ligands like acetate by others from the solvent or other reagents. slu.se

Factors Affecting Exchange Rates and Stability

Several factors influence the rate and stability of ligand exchange in Thallium(III) complexes. youtube.comcrunchchemistry.co.uk The stability of a given complex is a thermodynamic consideration, while the rate at which its ligands exchange is a kinetic one. libretexts.org

Nature of the Ligands: The strength of the metal-ligand bond is a primary determinant. Strong field ligands that form robust coordinate bonds tend to exchange more slowly. libretexts.org Conversely, the presence of weaker, more labile ligands, such as water, can facilitate faster exchange reactions. crunchchemistry.co.uk The incoming ligand's nature is also crucial; a high concentration of an incoming ligand can shift the equilibrium to favor the substitution product. chemguide.co.uk

Nature of the Metal Ion: The high positive charge and relatively small ionic radius of Tl(III) lead to strong polarization of its ligands, influencing bond strengths and exchange rates. Kinetically, octahedral complexes with certain d-electron configurations (like d³, low-spin d⁶) are often inert due to high crystal field stabilization energy (CFSE), but Tl(III) has a d¹⁰ configuration, where CFSE is zero, which generally favors lability. libretexts.org

Geometric and Steric Factors: The geometry of the complex plays a role. Ligand exchange can proceed through associative or dissociative mechanisms. youtube.com Steric hindrance from bulky ligands can impede the approach of a new ligand, favoring a dissociative pathway where a ligand first detaches. youtube.com Conversely, less crowded complexes may favor an associative mechanism where the incoming ligand binds first to form an intermediate with a higher coordination number.

Solvent Effects: The coordinating ability of the solvent is a significant factor. In solutions, solvent molecules can be directly involved in the exchange process, either as competing ligands or by stabilizing transition states.

| Factor | Influence on Ligand Exchange in Tl(III) Complexes |

| Ligand Bond Strength | Stronger bonds lead to slower, more stable complexes; weaker bonds result in faster, more labile complexes. libretexts.org |

| Incoming Ligand Conc. | High concentrations can drive the equilibrium towards product formation. chemguide.co.uk |

| Thallium(III) Ion | The d¹⁰ configuration results in zero Crystal Field Stabilization Energy (CFSE), generally leading to kinetically labile complexes. libretexts.org |

| Steric Hindrance | Bulky ligands can slow down associative pathways and favor dissociative ones. youtube.com |

| Solvent Polarity | Polar, coordinating solvents can participate in the reaction and stabilize charged intermediates. |

Redox Chemistry of Thallium(III)/Thallium(I) Couples

The redox chemistry of thallium is dominated by the interconversion between the +3 and +1 oxidation states. Thallium(III) compounds are generally strong oxidizing agents, reflecting the stability of the +1 state due to the inert pair effect. wikipedia.orgnumberanalytics.com

Reduction Potentials and Driving Forces

The tendency for Thallium(III) to be reduced to Thallium(I) is quantified by its standard reduction potential (E°). The large positive value for the Tl³⁺/Tl⁺ couple indicates that the reduction is thermodynamically favorable. numberanalytics.com This strong oxidizing power is a key driver for many reactions involving Thallium(III) acetate. The reaction Tl³⁺ + 2e⁻ → Tl⁺ has a standard reduction potential of +1.25 V. chegg.comaskfilo.com This high potential signifies a strong driving force for Thallium(III) to accept electrons and convert to the more stable Thallium(I) state. numberanalytics.com The exact potential can vary depending on the conditions, such as the solvent and the specific ligands coordinated to the thallium ions. libretexts.org For example, the potential for Tl³⁺ + 2e⁻ ⇌ Tl⁺ is reported as 0.77 V in 1 M HCl. libretexts.org

| Redox Couple | Reaction | Standard Potential (E°) | Conditions |

| Tl(III)/Tl(I) | Tl³⁺(aq) + 2e⁻ → Tl⁺(aq) | +1.25 V | Standard conditions chegg.comaskfilo.com |

| Tl(III)/Tl(I) | Tl³⁺ + 2e⁻ ⇌ Tl⁺ | +0.77 V | 1 M HCl libretexts.org |

| Tl(III)/Tl(s) | Tl³⁺ + 3e⁻ ⇌ Tl(s) | +0.742 V | Standard conditions libretexts.org |

| Tl(I)/Tl(s) | Tl⁺(aq) + e⁻ → Tl(s) | -0.33 V | Standard conditions tandfonline.com |

Postulated Thallium(II) Intermediates

While thallium typically exists in the +1 or +3 oxidation states, the existence of a transient Thallium(II) species has been postulated as an intermediate in redox reactions, particularly in the electron exchange between Tl(I) and Tl(III). acs.org The direct transfer of two electrons is often kinetically unfavorable. Instead, the reaction may proceed through two single-electron transfer steps, involving a Tl(II) intermediate:

Tl(III) + e⁻ ⇌ Tl(II)

Tl(II) + e⁻ ⇌ Tl(I)

Alternatively, in the exchange reaction between Tl(I) and Tl(III), a dimeric intermediate such as [Tl(II)-Tl(II)]⁴⁺ has been proposed. acs.org The study of the kinetics of the Tl(I)-Tl(III) exchange reaction provides evidence for these short-lived species, although their direct observation is challenging due to their high reactivity and instability. acs.org The ionization potentials of thallium suggest that Tl(II) could potentially exist in certain environments. tandfonline.com

Advanced Materials Synthesis Utilizing Thallium Iii Acetate Hydrate

Precursor for Nanoscale Materials

In the realm of nanotechnology, thallium(III) acetate (B1210297) hydrate (B1144303) is a key starting material for producing both thallium-based nanocrystals and for doping other nanomaterials to enhance their functional properties.

Thallium(III) acetate is an effective precursor for the synthesis of uniform, ligand-stabilized colloidal nanocrystals of thallium halides. researchgate.net A common method for the synthesis of Thallium(I) Bromide (TlBr) nanocrystals involves the hot injection of trimethylsilyl (B98337) bromide (TMSBr) into a solution containing thallium(III) acetate, oleylamine, oleic acid, and octadecene. researchgate.net This process yields uniform TlBr nanocrystals with average diameters in the range of 10 to 20 nm. researchgate.net

When silver(I) acetate is included in the reaction mixture, ternary Thallium Silver Bromide (Tl₂AgBr₃) nanocrystals are formed. researchgate.net The TlBr nanocrystals produced from the thallium(III) precursor exhibit high uniformity, which allows them to self-assemble into face-centered cubic (fcc) superlattices. researchgate.net

Table 1: Properties of Thallium Halide Nanocrystals Synthesized Using a Thallium(III) Precursor

| Nanocrystal | Crystal Structure | Band Gap (Direct/Indirect) | Key Characteristics |

|---|---|---|---|

| TlBr | CsCl | 3.1 eV (Direct) | Uniform size (10-20 nm), capable of self-assembly into fcc superlattices. researchgate.net |

| Tl₂AgBr₃ | Trigonal Dolomite | 3.1 eV (Indirect) | Formed by the inclusion of silver(I) acetate in the synthesis. researchgate.net |

Thallium(III) ions can be incorporated as a dopant into metal oxide nanoparticles to modify their electronic and photocatalytic properties. A notable example is the hydrothermal synthesis of thallium-doped Bismuth Vanadate (BiVO₄) nanoparticles. researchgate.net The introduction of thallium into the BiVO₄ crystal lattice has been shown to reduce the material's band gap energy and decrease the recombination of photo-generated charge carriers. researchgate.net

Research has demonstrated that the level of thallium doping significantly impacts the photocatalytic activity. researchgate.net Specifically, BiVO₄ nanoparticles with a thallium doping concentration of 19.3 at% exhibited a higher visible light photocatalytic activity compared to undoped (pristine) BiVO₄ and nanoparticles with lower thallium concentrations. researchgate.net This enhancement makes Tl-doped BiVO₄ a promising material for the photodegradation of organic pollutants. researchgate.net

Table 2: Effect of Thallium Doping on Bismuth Vanadate Nanoparticles

| Dopant Concentration (at%) | Observed Effects | Photocatalytic Activity |

|---|---|---|

| 0 (Pristine) | Standard BiVO₄ properties. | Baseline activity. researchgate.net |

| 1.5 | Reduced band gap and charge carrier recombination. researchgate.net | Enhanced compared to pristine. researchgate.net |

| 2.3 | Further reduction in band gap and charge carrier recombination. researchgate.net | Further enhancement in activity. researchgate.net |

| 19.3 | Significant reduction in band gap and charge carrier recombination. researchgate.net | Highest observed visible light photocatalytic activity. researchgate.net |

Coordination Polymers and Hybrid Materials

The ability of the thallium(III) ion to form stable coordination complexes is fundamental to its role in constructing larger, ordered structures such as coordination polymers and hybrid nanomaterials.

Thallium(III) ions are integral components in the formation of complex, self-assembled supramolecular structures. Research into organothallium(III) compounds has shown their ability to generate these architectures. For instance, diphenylthallium-substituted mono- and bis-tetrazoles, synthesized from diphenylthallium hydroxide, create supramolecular structures that feature six-membered Tl₂N₄ rings. rsc.orgrsc.org

Furthermore, thallium(III) has been successfully encapsulated within polyoxopalladate (POP) nanocages, forming stable structures like [TlPd₁₂O₈(PO₄)₈]¹³⁻ and [Tl₂Pd₂₃P₁₄O₇₀(OH)₂]²⁰⁻. unito.itacs.org In these cases, the synthesis utilized thallium(III) nitrate (B79036) to introduce the Tl³⁺ ion, which then becomes a central component of the self-assembled polyanionic cluster. unito.it These examples highlight the capacity of the thallium(III) cation to direct the assembly of intricate, functional inorganic and organometallic materials.

Texaphyrins are expanded porphyrin-like macrocycles known for their ability to form stable complexes with large metal ions, including trivalent cations like Tl³⁺. nih.govacs.org This chelation is the basis for creating thallium-texaphyrin hybrid materials. Stable Tl-texaphyrin-lipid conjugates have been synthesized and can be assembled into homogeneous nanoparticles using techniques such as microfluidics. nih.govacs.org

These nanoparticles exhibit a well-defined size, with an average hydrodynamic diameter of approximately 147.4 nm, and they maintain their size and polydispersity for at least 72 hours at room temperature. nih.govacs.org The synthesis involves the chelation of Tl³⁺ by a texaphyrin-lipid conjugate, which is then assembled into the final nanoparticle structure. nih.govacs.org

Table 3: Characteristics of Thallium-Texaphyrin Nanoparticles

| Parameter | Value/Observation |

|---|---|

| Average Hydrodynamic Diameter | 147.4 ± 1.4 nm nih.govacs.org |

| Stability | Stable for at least 72 hours at room temperature with no change in size or polydispersity. nih.govacs.org |

| Synthesis Method | Chelation of Tl³⁺ with a texaphyrin-lipid conjugate followed by assembly using a microfluidic system. nih.govacs.org |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of metal complexes due to its balance of computational cost and accuracy.

DFT calculations are employed to model the electronic structure of Thallium(III) Acetate Hydrate, providing a quantum mechanical description of the bonding between the thallium ion and its ligands. The ground state electron configuration of a neutral thallium atom is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p¹. In its +3 oxidation state, thallium has lost the 6p and two 6s electrons, leading to significant interactions with the acetate and water ligands.

Studies on related thallium compounds show that the bonding in Tl(III) complexes is complex, involving contributions from the Tl 6s, 6p, and 5d orbitals. In this compound, the primary interactions are the coordinate covalent bonds between the Tl³⁺ ion and the oxygen atoms of the acetate and water ligands. DFT can elucidate the nature of these Tl-O bonds, determining their degree of covalent versus ionic character. The analysis often involves examining the molecular orbitals (MOs), density of states (DOS), and electron density distribution. For instance, calculations on various thallium-based perovskites indicate that Tl–F bonds are predominantly ionic, while bonding with other elements can show significant covalent character. This variability highlights the importance of specific calculations for the acetate and aqua ligands.

The "inert pair effect," often discussed for thallium, is less pronounced in the +3 oxidation state but relativistic effects, which are significant for heavy elements like thallium, must be considered in calculations to accurately predict molecular geometries and energies. These effects can influence the bond lengths and angles within the coordination sphere of the Tl³⁺ ion.

Table 1: Predicted Electronic Properties of Thallium(III) in a Coordination Environment (Note: This table is illustrative, based on typical DFT results for heavy metal complexes, as specific data for this compound is not readily available in the cited literature.)

| Property | Description | Typical Calculated Value/Observation |

| Oxidation State of Thallium | Tl(III) | Formal +3 charge, with actual charge moderated by ligand donation. |

| Coordination Number | Number of ligand atoms directly bonded to Tl(III). | Typically 6, forming a distorted octahedron with acetate and water ligands. |

| Primary Orbitals in Bonding | Atomic orbitals of Tl involved in forming molecular orbitals with ligands. | Tl(III) 6s, 6p, and 5d orbitals interacting with Oxygen 2p orbitals. |

| Bond Type (Tl-O) | Nature of the chemical bond between thallium and oxygen. | Polar covalent, with significant ionic character. |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Influences the complex's stability and reactivity; a key parameter in electronic transition studies. |

| Relativistic Effects | Contraction of s and p orbitals and expansion of d and f orbitals due to high nuclear charge. | Significant for thallium; influences bond lengths, bond energies, and overall geometry. |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms, intermediate structures, and transition states. Thallium(III) salts, including the acetate, are potent oxidizing agents in organic synthesis, and DFT can be used to understand the mechanisms of these complex reactions nih.gov.

The computational process involves several key steps:

Geometry Optimization : The structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State (TS) Search : A search is performed for the first-order saddle point on the potential energy surface connecting reactants and products. This structure represents the highest energy point along the minimum energy reaction path. Methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms are used for this search.

Frequency Calculation : Vibrational frequencies are calculated for all optimized structures. A stable minimum (reactant, product, intermediate) will have all real (positive) frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products on the potential energy surface uni-regensburg.de.

Energy Profile : By calculating the relative energies (enthalpies or Gibbs free energies) of all species along the reaction path, an energy profile can be constructed. This profile reveals the activation energy (the energy difference between the reactants and the transition state), which is crucial for understanding reaction kinetics.

For reactions involving this compound, such as the oxidation of organic substrates, DFT could be used to compare different possible mechanisms, for example, concerted versus stepwise pathways, and to understand the role of the acetate and water ligands in the reaction nih.gov.

Table 2: General Workflow for DFT Reaction Mechanism Study

| Step | Objective | Computational Method | Verification |

| 1 | Find the lowest energy structure of reactants and products. | Geometry Optimization | All vibrational frequencies are real. |

| 2 | Locate the highest energy point along the reaction path. | Transition State (TS) Search | Exactly one imaginary frequency. |

| 3 | Confirm the TS connects the correct minima. | Intrinsic Reaction Coordinate (IRC) | Path leads from reactants to products via the TS. |

| 4 | Determine the reaction's kinetic barrier and thermodynamics. | Single-Point Energy Calculations (often with higher-level theory/basis set) | Comparison of relative energies of all stationary points. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing detailed information about structural dynamics, solvent organization, and transport properties.

The behavior of this compound in aqueous solution is critically dependent on the interaction of the Tl³⁺ ion with surrounding water molecules. MD simulations, particularly those using combined quantum mechanical/molecular mechanical (QM/MM) methods, offer a detailed picture of these hydration shells nih.gov.

QM/MM simulations of the Tl(III) ion in water have revealed a well-defined, six-coordinate first hydration shell, forming a [Tl(H₂O)₆]³⁺ complex nih.gov. The arrangement of the water molecules is octahedral, although it can be subject to distortions nih.govnih.gov. The average Tl-O distance for these inner-shell water molecules has been calculated to be 2.21 Å, which is in excellent agreement with experimental X-ray data nih.gov.

The simulations also characterize the second hydration shell. The mean residence time for a water molecule in the second shell is about 12.8 ps, indicating a relatively structured but still dynamic environment beyond the primary coordination sphere nih.gov. The Tl(III) ion is classified as a "structure-forming" ion, meaning it induces a significant degree of order in the nearby water molecules compared to bulk water nih.gov. This ordering is a result of the ion's high charge density.

Table 3: Hydration Properties of Aqueous Tl³⁺ from QM/MM MD Simulations nih.gov

| Property | Description | Value |

| First Shell Coordination Number | Average number of water molecules in the first hydration shell. | 6 |

| First Shell Geometry | The spatial arrangement of the first-shell water molecules. | (Distorted) Octahedral |

| Average Tl-O Distance (1st Shell) | The average distance between the thallium ion and the oxygen of first-shell water molecules. | 2.21 Å |

| Mean Residence Time (2nd Shell) | The average time a water molecule spends in the second hydration shell before exchanging. | 12.8 ps |

| Tl-O Stretching Force Constant | A measure of the strength of the Tl-O bond in the hydrated complex. | 148 N·m⁻¹ |

| Hydration Energy | The energy released when the gaseous ion is dissolved in water. | -986 ± 9 kcal·mol⁻¹ |

The solvent is not a passive medium but plays an active role in chemical reactions. MD simulations can elucidate the influence of the solvent on the reactivity of this compound. The highly structured hydration shell around the Tl³⁺ ion influences its reactivity in several ways nih.govamolf.nl.

Secondly, the solvent molecules in the first and second hydration shells can stabilize the transition state of a reaction. The orientation and dynamics of these water molecules, which are slowed compared to bulk water, can facilitate charge transfer and stabilize charged intermediates amolf.nl. The librational and vibrational motions of water molecules in the first hydration shell of Tl(III) are blue-shifted compared to bulk water, reflecting the strong ion-water interactions that can modulate reactivity nih.gov.

Furthermore, in reactions where water itself is a reactant (e.g., hydrolysis), MD simulations can provide insight into the specific pathways by which water molecules from the hydration shell participate in the reaction mechanism.

Quantum Chemical Modeling of Thallium(III) Coordination Complexes

Quantum chemical modeling encompasses a range of theoretical methods, including ab initio (like Hartree-Fock and Møller-Plesset perturbation theory) and DFT, to study the properties of molecules researchgate.netmdpi.com. These methods are widely applied to understand the diverse coordination chemistry of thallium(III) acs.org.

For this compound, modeling would focus on the [Tl(CH₃COO)ₓ(H₂O)ᵧ]⁽³⁻ˣ⁾⁺ complex. Key areas of investigation include:

Coordination Geometry : Theoretical calculations can predict the most stable geometry of the complex. For Tl(III), a six-coordinate, roughly octahedral geometry is common, but the presence of bidentate acetate ligands can lead to distortions or different coordination numbers researchgate.netresearchgate.net.

Spectroscopic Properties : Methods like Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can help in the assignment of experimental Infrared (IR) and Raman spectra. For instance, the Tl-O stretching modes in related complexes have been identified and assigned using computational support nih.gov.

Ligand Effects : Modeling allows for systematic studies of how changing the ligands affects the properties of the complex. For example, replacing water with other solvent molecules or acetate with other carboxylates can be modeled to predict changes in structure, stability, and reactivity. DFT calculations have been used to explore the stability of various proposed structures for thallium complexes involving different ligands and bridging atoms osti.gov.

These computational approaches provide a molecular-level understanding that is essential for interpreting experimental data and for the rational design of new thallium compounds with specific properties mdpi.com.

Computational and Theoretical Studies

Ligand Field Theory Applications and Spectroscopic Predictions

Computational and theoretical chemistry provide valuable insights into the electronic structure, bonding, and spectroscopic properties of chemical compounds. For transition metal complexes, Ligand Field Theory (LFT) is a critical framework for understanding these characteristics. However, the application of such theories to post-transition elements like thallium requires careful consideration of their unique electronic configurations.